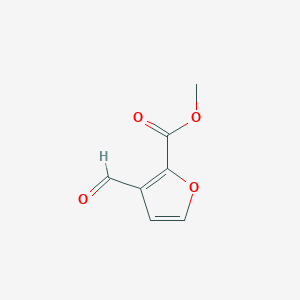![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline, also known as DMQX, is a compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is widely used in neuroscience research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission. This compound has also been used to investigate the role of glutamate receptors in learning and memory, as well as in neurological disorders such as epilepsy and neurodegenerative diseases.
Mecanismo De Acción
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This compound has a higher affinity for the kainate receptor subtype than the AMPA subtype.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizures induced by kainate and pilocarpine. It has also been shown to impair learning and memory in rats. This compound has been found to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a useful tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has a high potency and selectivity for the AMPA and kainate receptor subtypes. However, this compound has some limitations, including its short half-life and poor solubility in aqueous solutions. It also has a potential for off-target effects, which should be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research involving 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline. One area of interest is the development of more potent and selective antagonists of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurological disorders such as epilepsy and neurodegenerative diseases. This compound may also be used as a tool for investigating the role of glutamate receptors in pain and addiction. Finally, the development of new methods for delivering this compound to the brain may allow for more effective treatment of neurological disorders.
Métodos De Síntesis
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a quinoxaline ring system. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl glyoxalate, followed by cyclization using sodium ethoxide. The purity of this compound can be improved using column chromatography.
Propiedades
Número CAS |
19904-36-0 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3 |
Clave InChI |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)


![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
